

# The Pharmacokinetics and Bioavailability of VX-150: A Technical Overview

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## Compound of Interest

Compound Name: VX-150

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## Introduction

**VX-150** is an investigational, orally administered prodrug that is rapidly converted in the body to its active metabolite, a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.8.<sup>[1][2][3]</sup> This channel is predominantly expressed in nociceptive primary sensory neurons of the dorsal root and trigeminal ganglia, playing a crucial role in the transmission of pain signals.<sup>[1]</sup> The selective inhibition of NaV1.8 presents a promising therapeutic strategy for the treatment of various pain states, potentially offering analgesia with a reduced risk of the central nervous system side effects associated with other classes of analgesics. This technical guide provides a comprehensive summary of the available preclinical and clinical data on the pharmacokinetics and bioavailability of **VX-150** and its active metabolite.

## Preclinical Pharmacokinetics and Bioavailability (in Rats)

A preclinical study in rats characterized the pharmacokinetic profile of the active metabolite of **VX-150** (referred to as **VX-150M**) following both intravenous and oral administration.<sup>[1][2][3]</sup>

## Data Presentation

Table 1: Intravenous Pharmacokinetic Parameters of **VX-150M** in Rats (1 mg/kg)<sup>[1][2][3]</sup>

Parameter	Value	Unit
Terminal Half-Life ( $t_{1/2}$ )	1.33	h
Clearance (CL)	8.91	mL/min/kg

Table 2: Oral Pharmacokinetic Parameters of **VX-150M** in Rats[1][2][3]

Oral Dose (mg/kg)	Tmax (h)	Bioavailability (%)
5	0.19 - 0.36	26.67 - 36.11
10	0.19 - 0.36	26.67 - 36.11
20	0.19 - 0.36	26.67 - 36.11

Systemic exposure to **VX-150M** increased linearly with escalating oral doses.[1][2][3]

Table 3: In Vitro Properties of **VX-150M**[1][2]

Parameter	Value	Unit
Caco-2 Permeability	$6.1 \times 10^{-6}$	cm/s
Plasma Protein Binding	96.2 - 97.5	%
Metabolic Stability	Low turnover in human liver microsomes	-

## Experimental Protocols

- Study Design: Male Sprague-Dawley rats were administered either a single intravenous dose (1 mg/kg) or single oral doses (5, 10, or 20 mg/kg) of **VX-150**.
- Sample Collection: Blood samples were collected at predetermined time points post-dosing.
- Analytical Method: The concentration of the active metabolite, **VX-150M**, in rat plasma was determined using a validated UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) method.[1][2][3] The analyte was extracted from plasma via

protein precipitation.[1][2][3] Chromatographic separation was achieved on a Waters ACQUITY BEH C18 column.[1][2][3]

- Permeability: Caco-2 cell monolayers were used to assess the intestinal permeability of **VX-150M**. [1][2]
- Plasma Protein Binding: The extent of **VX-150M** binding to plasma proteins was determined using methods such as equilibrium dialysis.
- Metabolic Stability: The metabolic stability of **VX-150M** was evaluated by incubation with human liver microsomes.[1][2]

## Clinical Pharmacokinetics and Bioavailability (in Humans)

A Phase 1, randomized, double-blind, placebo-controlled, crossover study was conducted in healthy male adults to evaluate the pharmacokinetics of the active moiety of **VX-150**. [4][5]

### Data Presentation

Table 4: Single-Dose Oral Pharmacokinetic Parameters of the Active Moiety of **VX-150** in Healthy Male Adults (1250 mg)[4][5]

Parameter	Value	Unit
Maximum Median Concentration (Cmax)	4.30	µg/mL
Time to Maximum Concentration (Tmax)	4	h

Note: Comprehensive human pharmacokinetic parameters such as Area Under the Curve (AUC), terminal half-life, clearance, and volume of distribution are not publicly available at this time.

A Phase 1 clinical trial (NCT02843059) was designed to evaluate the effects of food and milk on the pharmacokinetics of different formulations of **VX-150**; however, the quantitative results

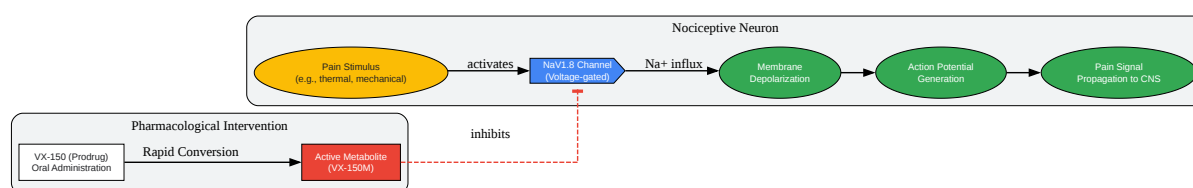
from this study are not publicly available.

## Experimental Protocols

- **Study Design:** A randomized, double-blind, placebo-controlled, crossover study was conducted in 20 healthy male subjects aged 18-55 years.[4][5]
- **Dosing:** Subjects received a single oral dose of 1250 mg of **VX-150** or a placebo, with a washout period of at least 7 days between treatments.[4][5] The dose was administered in a fasted state.[4]
- **Sample Collection:** Blood samples for pharmacokinetic analysis were collected pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 5, 7, 10, 12, and 24 hours post-dose.[4]
- **Analytical Method:** Plasma concentrations of the active moiety of **VX-150** and its major circulating metabolite were determined using a validated analytical method.

## Mandatory Visualizations

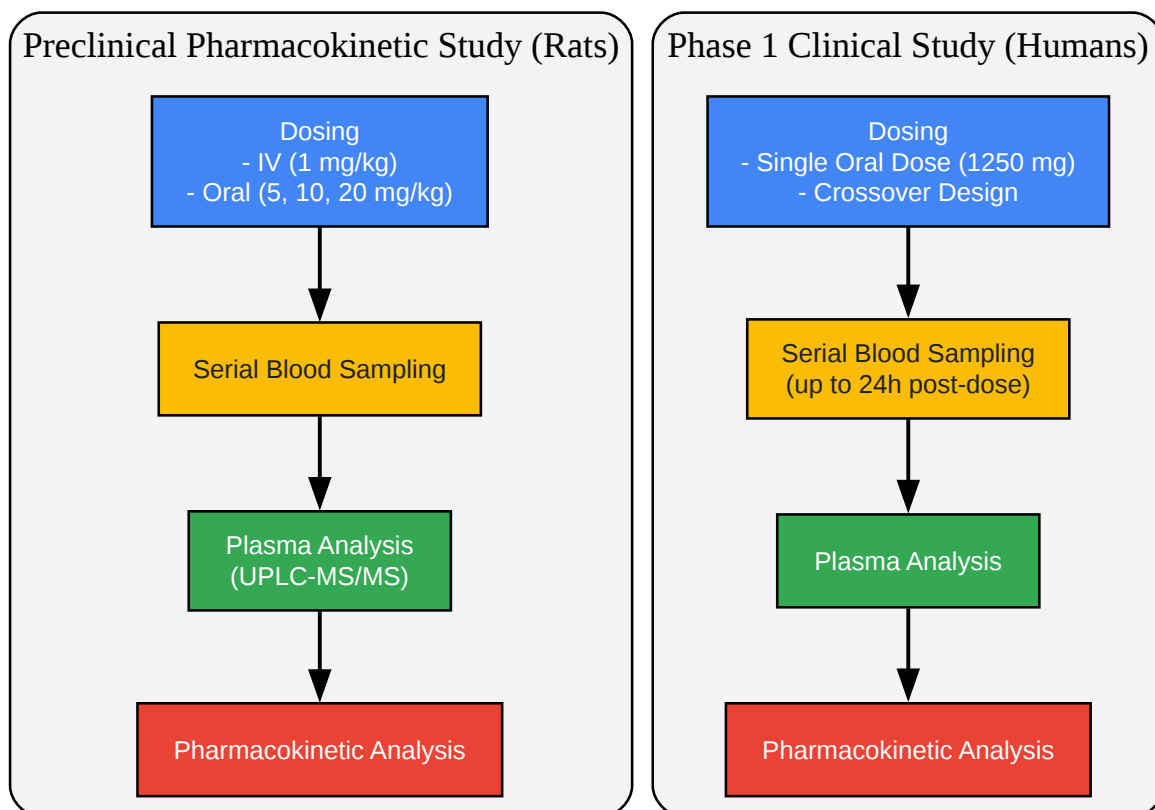
### Signaling Pathway



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Mechanism of action of **VX-150**.

## Experimental Workflow



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Pharmacokinetic study workflows.

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- To cite this document: BenchChem. [The Pharmacokinetics and Bioavailability of VX-150: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8179964#pharmacokinetics-and-bioavailability-of-vx-150]

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